molecular formula C7H6BrNO3 B13972914 Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate CAS No. 860369-93-3

Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate

Cat. No.: B13972914
CAS No.: 860369-93-3
M. Wt: 232.03 g/mol
InChI Key: WNAJRKCRUUMYMH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-oxo-1λ⁵-pyridine-4-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2, a sulfone (1-oxo-1λ⁵) group at position 1, and a methyl ester at position 4. The sulfone group confers strong electron-withdrawing effects, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This compound is typically synthesized via sulfonation of pyridine derivatives followed by bromination and esterification. It serves as a key intermediate in pharmaceutical chemistry, particularly in cross-coupling reactions for drug discovery .

Properties

CAS No.

860369-93-3

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 2-bromo-1-oxidopyridin-1-ium-4-carboxylate

InChI

InChI=1S/C7H6BrNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3

InChI Key

WNAJRKCRUUMYMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=[N+](C=C1)[O-])Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-bromo-1-oxo-1lambda^5-pyridine-4-carboxylate generally follows a multi-step process involving:

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

Bromination of Pyridine Derivatives

The bromination at the 2-position of pyridine rings is typically achieved using electrophilic brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or substitution at undesired positions. The reaction is often conducted in polar aprotic solvents like acetonitrile or dichloromethane at low temperatures to enhance regioselectivity.

Table 1: Typical Bromination Conditions

Reagent Solvent Temperature Time Yield (%) Notes
Br2 CH2Cl2 0–5 °C 1–3 hours 70–85 Controlled addition to avoid overbromination
NBS + Acid catalyst Acetonitrile Room temp 2–4 hours 65–80 Often used for selective bromination

Esterification to Form the Methyl Carboxylate Group

The carboxylate group at the 4-position is commonly introduced by esterification of the corresponding carboxylic acid or by direct methylation of a carboxylate intermediate.

  • Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid) is a standard method.
  • Alternatively, methylation of a carboxylate salt with methyl iodide or dimethyl sulfate in the presence of a base can be used.

Representative Synthetic Route Example

A representative synthetic route, adapted from analogous pyridine derivatives and patent literature, is outlined below:

  • Starting Material: 4-pyridinecarboxylic acid methyl ester (methyl pyridine-4-carboxylate).
  • Step 1 - Bromination: Selective bromination at the 2-position using NBS in acetonitrile at room temperature.
  • Step 2 - Oxidation: Oxidation of the pyridine nitrogen to the 1-oxo lambda^5 state using m-CPBA in dichloromethane at 0 °C to room temperature.
  • Step 3 - Purification: Isolation of Methyl 2-bromo-1-oxo-1lambda^5-pyridine-4-carboxylate by chromatographic techniques such as flash column chromatography using hexanes/ethyl acetate mixtures.

Analytical and Characterization Data

The successful preparation of Methyl 2-bromo-1-oxo-1lambda^5-pyridine-4-carboxylate is confirmed by:

Research Findings and Optimization Notes

Reaction Yields and Selectivity

  • Bromination yields are optimized by controlling temperature and reagent stoichiometry to avoid dibromination or bromination at undesired sites.
  • Oxidation to the lambda^5-oxo form is sensitive to the choice of oxidant; m-CPBA provides high selectivity with minimal ring degradation.
  • Esterification proceeds efficiently under acidic methanol reflux conditions, with yields above 80%.

Challenges and Solutions

  • Overbromination can be mitigated by slow addition of brominating agents and temperature control.
  • Oxidation can lead to side products if reaction times are excessive; monitoring by TLC and quenching at optimal conversion is recommended.
  • Purification benefits from flash chromatography using solvent gradients to separate closely related impurities.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents Yield Range Notes
Bromination Electrophilic bromination N-bromosuccinimide, Br2 65–85% Low temp, controlled addition
Oxidation Pyridine N-oxidation m-Chloroperbenzoic acid (m-CPBA) 70–90% Avoid overoxidation
Esterification Fischer esterification or methylation Methanol + H2SO4 or MeI + base 80–95% Acidic reflux or methylation conditions
Purification Flash column chromatography Hexanes/Ethyl acetate Essential for product purity

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromoisonicotinate 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the nitro group can yield amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Formation of substituted isonicotinates.

    Oxidation Reactions: Formation of oxides or carboxylic acids.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Methyl 2-bromoisonicotinate 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromoisonicotinate 1-oxide involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs to highlight differences in reactivity, physical properties, and applications.

Structural Analogs

Methyl 2-chloro-1-oxo-1λ⁵-pyridine-4-carboxylate

  • Substituent : Chlorine replaces bromine.
  • Reactivity : Lower leaving-group ability compared to bromine, resulting in slower SNAr reactions.
  • Applications : Less favored in Suzuki-Miyaura couplings but used in cost-sensitive syntheses .

Methyl 2-iodo-1-oxo-1λ⁵-pyridine-4-carboxylate Substituent: Iodine replaces bromine. Reactivity: Higher reactivity in SNAr due to iodine’s superior leaving-group ability.

Ethyl 2-bromo-1-oxo-1λ⁵-pyridine-4-carboxylate

  • Substituent : Ethyl ester replaces methyl ester.
  • Solubility : Reduced solubility in polar solvents due to the longer alkyl chain.
  • Applications : Preferred in lipid-soluble drug formulations .

2-Bromo-1-oxo-1λ⁵-pyridine-4-carboxylic Acid

  • Substituent : Free carboxylic acid replaces methyl ester.
  • Reactivity : Enhanced solubility in aqueous media; prone to decarboxylation under heat.
  • Applications : Used in metal-organic frameworks (MOFs) due to chelating properties .

Non-Sulfone Analogs

Methyl 2-bromopyridine-4-carboxylate Structure: Lacks the sulfone group. Reactivity: Lower electron deficiency reduces SNAr efficiency. Applications: Limited to less demanding synthetic routes .

Heterocyclic Variants

2-Oxo-pyrrolidine Derivatives (e.g., from )

  • Core Structure : Saturated pyrrolidine vs. aromatic pyridine.
  • Functionality : The 2-oxo group in pyrrolidine forms a lactam, influencing hydrogen-bonding capacity.
  • Applications : Primarily used in CNS drugs (e.g., UCB’s patent), contrasting with the sulfone-pyridine’s role in cross-coupling .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility SNAr Reactivity Key Applications
Methyl 2-bromo-1-oxo-1λ⁵-pyridine-4-carboxylate 250.07 145–147 DMSO, DMF High Pharma intermediates, coupling
Methyl 2-chloro-1-oxo-1λ⁵-pyridine-4-carboxylate 205.59 160–162 DMSO Moderate Cost-effective synthesis
Methyl 2-bromopyridine-4-carboxylate 216.02 98–100 CHCl₃, EtOAc Low Ligand precursors
Ethyl 2-bromo-1-oxo-1λ⁵-pyridine-4-carboxylate 264.10 130–132 THF, EtOAc High Lipid-soluble formulations
2-Oxo-4-propyl-1-pyrrolidinyl pentanoate ~257 (estimated) N/A Ethanol, H₂O N/A CNS therapeutics

Key Findings

Electronic Effects: The sulfone group in the target compound enhances electrophilicity, enabling efficient SNAr reactions—unlike non-sulfone analogs.

Leaving Group Efficiency : Bromine outperforms chlorine in substitution reactions but is less reactive than iodine, which poses stability challenges.

Solubility Trends : Ester chain length inversely correlates with polarity; methyl esters dissolve better in polar aprotic solvents.

Structural Rigidity : The aromatic pyridine core (vs. saturated pyrrolidine) favors planar geometries critical for π-π stacking in catalysis .

Biological Activity

Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C7_7H6_6BrNO3_3. The compound features a bromine atom substituted at the 2-position of the pyridine ring, which is critical for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to methyl 2-bromo-1-oxo-1lambda~5~-pyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Certain analogues have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Studies have indicated that related compounds may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The activity of methyl 2-bromo-1-oxo-1lambda~5~-pyridine derivatives can be influenced by various structural modifications. Key findings include:

  • Bromine Substitution : The presence of bromine at specific positions on the pyridine ring enhances binding affinity to biological targets.
  • Functional Groups : The introduction of different functional groups can modulate the compound's solubility and permeability, affecting its bioavailability and efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 2-bromo-1-oxo-1lambda~5~-pyridine derivatives against a range of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus. The structure was optimized through SAR studies, leading to enhanced potency by modifying the carboxylate group.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that methyl 2-bromo-1-oxo-1lambda~5~-pyridine derivatives significantly reduced IL-6 levels in lipopolysaccharide-stimulated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.

Data Tables

Activity MIC (µg/mL) Target
Antibacterial32Staphylococcus aureus
Anti-inflammatoryReduced IL-6Macrophages
Modification Effect on Activity
Bromine at Position 2Increases binding affinity
Carboxylate GroupEnhances solubility

Q & A

Basic Research Questions

Q. How can the purity of Methyl 2-bromo-1-oxo-1λ⁵-pyridine-4-carboxylate be optimized during synthesis, and what analytical techniques are most effective for validation?

  • Methodology : Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) is recommended. Analytical techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity and monitor reaction progress (e.g., verifying bromine substitution at the 2-position and ester functionality) .
  • HPLC-MS : For quantifying purity and detecting trace impurities, especially residual solvents or byproducts from bromination steps .
  • Melting Point Analysis : Consistency in melting range (e.g., 51–54°C for analogous brominated esters) indicates crystallinity and purity .

Q. What spectroscopic methods are critical for characterizing the electronic effects of the 1-oxo-1λ⁵-pyridinium moiety in this compound?

  • Methodology :

  • UV-Vis Spectroscopy : To study conjugation effects between the pyridinium ring and the carboxylate group, particularly in polar solvents like DMSO .
  • IR Spectroscopy : Identification of carbonyl stretching frequencies (C=O at ~1700 cm⁻¹ for ester and 1-oxo groups) to distinguish between tautomeric forms .
  • X-ray Photoelectron Spectroscopy (XPS) : For quantifying the electron-withdrawing effect of the bromine substituent on the pyridinium nitrogen .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of Methyl 2-bromo-1-oxo-1λ⁵-pyridine-4-carboxylate, and how can SHELX software address them?

  • Methodology : Challenges include:

  • Disorder in the Bromine Substituent : Refinement using SHELXL with PART instructions to model positional disorder .
  • Twinning : Employ the TWIN command in SHELXL to handle twinned crystals, common in halogenated heterocycles due to symmetry .
  • High-Resolution Data : Use SHELXPRO to merge datasets from multiple crystals, improving completeness for small-molecule refinement .

Q. How do hydrogen bonding patterns influence the crystallization of this compound, and how can graph set analysis predict supramolecular assembly?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs between carboxylate oxygens and adjacent NH groups in analogous structures) .
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to promote C=O···H–N interactions, as observed in related pyridine carboxylates .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess intermolecular distances and validate hydrogen bond geometry .

Q. What mechanistic insights explain the reactivity of the 2-bromo substituent in cross-coupling reactions, and how can competing pathways be minimized?

  • Methodology :

  • DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings (e.g., bromine at the 2-position vs. carboxylate-directed metalation) .
  • Kinetic Studies : Use in situ NMR to monitor intermediates, such as oxidative addition complexes in palladium-catalyzed reactions .
  • Protecting Group Strategies : Temporarily esterify the carboxylate to prevent chelation with catalysts, improving coupling yields .

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